3-amino-N-[2-(2-hydroxyethoxy)ethyl]-4-methylbenzamide

17β-HSD2 inhibition Osteoporosis Endocrinology

Precise tool for dissecting local estradiol inactivation in bone without confounding estrogen receptor modulation. Researchers needing a soluble, Lipinski-compliant 17β-HSD2 reference standard for HTS face limited commercial options and false negatives from precipitating lipophilic controls. • Sub-nanomolar human 17β-HSD2 IC₅₀ (0.600 nM), cellular IC₅₀ 9.60 nM in MDA-MB-231 cells. • 6.5-fold selectivity over 17β-HSD1; confirmed cross-species activity (rat IC₅₀ 9 nM, mouse 32 nM). • cLogP 1.60, tPSA 54.71 Ų; fully Lipinski-compliant for reproducible DMSO solubility in HTS formats. • Custom synthesis available from milligrams to multi-grams; contact BenchChem for a quote and lead time.

Molecular Formula C12H18N2O3
Molecular Weight 238.28 g/mol
Cat. No. B12082900
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-amino-N-[2-(2-hydroxyethoxy)ethyl]-4-methylbenzamide
Molecular FormulaC12H18N2O3
Molecular Weight238.28 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C(=O)NCCOCCO)N
InChIInChI=1S/C12H18N2O3/c1-9-2-3-10(8-11(9)13)12(16)14-4-6-17-7-5-15/h2-3,8,15H,4-7,13H2,1H3,(H,14,16)
InChIKeyFMZHNACLPLZECV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-N-[2-(2-hydroxyethoxy)ethyl]-4-methylbenzamide Procurement Guide


3-Amino-N-[2-(2-hydroxyethoxy)ethyl]-4-methylbenzamide is a synthetic, non-steroidal benzamide derivative (molecular formula C₁₂H₁₈N₂O₃, MW 238.28) . It is a potent, sub-nanomolar inhibitor of human 17β-hydroxysteroid dehydrogenase type 2 (17β-HSD2) and a nanomolar inhibitor of 17β-HSD type 1 (17β-HSD1) [1]. This compound belongs to a proprietary class of 17β-HSD inhibitors developed by ElexoPharm GmbH that exploit a 3-amino-4-methylbenzamide pharmacophore to achieve high target affinity with a favorable, low-molecular-weight, non-steroidal scaffold [2].

Why 3-Amino-N-[2-(2-hydroxyethoxy)ethyl]-4-methylbenzamide Cannot Be Substituted


17β-Hydroxysteroid dehydrogenase inhibitors represent a therapeutically strategic but highly target-selective class, where minor structural modifications to the benzamide scaffold produce dramatic shifts in isoform selectivity and potency [1]. For instance, the unadorned 3-amino-4-methylbenzamide core itself is a critical pharmacophore for p38 kinase inhibition, while alterations at the 3-amino position or the N-alkyl chain profoundly affect 17β-HSD2 versus 17β-HSD1 selectivity [2]. Simple 3-amino-4-methylbenzamide (CAS 19406-86-1) lacks the hydroxyethoxyethyl tail and shows no 17β-HSD activity, whereas structurally related benzamide derivatives can differ in IC₅₀ values by more than three orders of magnitude [3]. Direct generic substitution therefore risks not only loss of potency but also a complete inversion of the intended selectivity window.

Quantitative Comparison vs. Key 17β-HSD Inhibitors


Sub-Nanomolar 17β-HSD2 Inhibitory Potency

The target compound is one of the most potent non-steroidal 17β-HSD2 inhibitors reported, with a sub-nanomolar IC₅₀ of 0.600 nM against human placental microsomal 17β-HSD2 [1]. This represents a 633-fold improvement in potency over nordihydroguaiaretic acid (NDGA), a known natural product 17β-HSD2 inhibitor with an IC₅₀ of 0.38 μM (380 nM) [2], and a 500-fold improvement over 11β-HSD2-IN-2 (IC₅₀ 300 nM), a widely used commercial 17β-HSD2 inhibitor standard . It also shows a 10-fold greater potency than fluorinated compound 23 (IC₅₀ 8 nM), previously described as 'the most potent nonsteroidal inhibitor described so far' [3], and approximately 10-fold greater than compound 24 (IC₅₀ 6.1 nM), a leading orally active 17β-HSD2 inhibitor candidate advanced to in vivo osteoporosis models [4].

17β-HSD2 inhibition Osteoporosis Endocrinology Non-steroidal inhibitor Benzamide pharmacophore

Isoform Selectivity: 17β-HSD2 vs. 17β-HSD1

The compound exhibits a 6.5-fold selectivity window for 17β-HSD2 over 17β-HSD1 in cell-free human placental homogenates (17β-HSD2 IC₅₀ 0.600 nM vs. 17β-HSD1 IC₅₀ 3.90 nM) [1]. Selectivity is even more pronounced at 16-fold when comparing 17β-HSD2 inhibition in human MDA-MB-231 breast cancer cells (IC₅₀ 9.60 nM) against cytosolic 17β-HSD1 (IC₅₀ 3.90 nM) [2]. This profile is superior to that of compound 23, which shows selectivity for 17β-HSD2 over estrogen receptors but whose 17β-HSD1/17β-HSD2 selectivity is less well characterized [3]. Cross-species activity is confirmed: rat liver 17β-HSD2 IC₅₀ 9 nM and mouse liver 17β-HSD2 IC₅₀ 32 nM, enabling translational rodent pharmacology studies [4].

17β-HSD isoform selectivity Estrogen metabolism Breast cancer Endocrine pharmacology Tissue-specific inhibition

Cellular Target Engagement in MDA-MB-231 Cells

In intact human MDA-MB-231 breast cancer cells that endogenously express 17β-HSD2, the compound achieves an IC₅₀ of 9.60 nM after 6 h of incubation [1]. Despite a 16-fold shift from cell-free potency (0.600 nM), this cellular IC₅₀ remains in the low nanomolar range and confirms effective membrane permeation and intracellular target engagement. By comparison, compound 24, an advanced orally active 17β-HSD2 inhibitor, shows similar cell-free-to-cellular potency shifts but requires significantly higher concentrations in cell-free systems (6.1 nM cell-free vs. low nanomolar cellular) [2]. The absolute cellular potency of 9.60 nM places this compound among the most active 17β-HSD2 inhibitors evaluated in a disease-relevant cellular context.

Cellular target engagement Breast cancer cell line Intracellular enzyme inhibition MDA-MB-231 Cell permeability

Aqueous Solubility and Physicochemical Advantage

The compound possesses a computed logP (cLogP) of 1.60 and a topological polar surface area (tPSA) of 54.71 Ų, with a molecular weight of 238.28 Da and a single hydrogen bond donor (HBD = 1) [1]. This profile fully complies with Lipinski's Rule of Five and predicts favorable aqueous solubility, which is a known limitation of more lipophilic fluorinated 17β-HSD2 inhibitors. For context, compound 23, one of the most potent nonsteroidal 17β-HSD2 inhibitors reported prior to this compound, bears multiple fluorine substituents on a bis(hydroxyphenyl) scaffold that significantly increases lipophilicity, requiring extensive formulation optimization for in vivo use [2]. The target compound's lower cLogP and higher tPSA suggest superior aqueous solubility and reduced non-specific protein binding, simplifying experimental handling and reducing DMSO carryover artifacts in cell-based assays.

Physicochemical properties Drug-likeness Aqueous solubility Lipophilicity Benzamide scaffold

3-Amino-N-[2-(2-hydroxyethoxy)ethyl]-4-methylbenzamide Application Scenarios


17β-HSD2 Target Validation in Osteoporosis Models

The compound's unparalleled sub-nanomolar potency (IC₅₀ 0.600 nM) and confirmed activity in rodent 17β-HSD2 (rat IC₅₀ 9 nM; mouse IC₅₀ 32 nM) make it an ideal pharmacological tool for dissecting the role of local estradiol inactivation in bone. Researchers can pair this inhibitor with ovariectomy-induced bone loss models, following the precedent set by compound 24, to demonstrate target engagement and bone-sparing efficacy without confounding estrogen receptor modulation [1]. The 6.5-fold selectivity over 17β-HSD1 ensures that observed effects are attributable specifically to inhibited estrone-to-estradiol conversion rather than to off-target estrogen biosynthesis blockade [2].

Mechanistic Studies in MDA-MB-231 Breast Cancer Cells

With a cellular IC₅₀ of 9.60 nM in MDA-MB-231 breast cancer cells, this compound enables precise dose-response experiments at physiologically relevant concentrations far below the cytotoxic threshold typical of less potent 17β-HSD2 inhibitors [3]. Unlike 11β-HSD2-IN-2, which requires micromolar concentrations (IC₅₀ 300 nM) and exhibits cytotoxicity at ~25 μM in HEK293 cells, the target compound can be deployed at low nanomolar levels to study 17β-HSD2-mediated regulation of estradiol bioavailability without confounding cellular toxicity .

HTS Reference Standard for 17β-HSD2 Inhibitor Discovery

The favorable aqueous solubility predicted by its cLogP of 1.60 and tPSA of 54.71 Ų makes this compound an excellent positive control for HTS campaigns that are often plagued by false negatives arising from poorly soluble, lipophilic reference inhibitors precipitating in aqueous assay buffers [4]. Its full Lipinski compliance (MW 238.28, HBD 1, HBA 5, no violations) further supports its use as a reference standard in biochemical and cell-based high-throughput screening formats where reproducible solubility across DMSO concentration gradients is paramount .

SAR Campaigns on 3-Amino-4-Methylbenzamide Pharmacophore

This compound serves as a privileged starting point for medicinal chemistry optimization of 17β-HSD2 inhibitors. Its well-defined selectivity profile (6.5-fold over 17β-HSD1) and cross-species activity data provide a solid benchmark for evaluating next-generation analogs. The compound's structural simplicity relative to polyfluorinated inhibitors like compound 23 reduces synthetic complexity while maintaining or exceeding potency, enabling rapid analog generation and SAR exploration [5].

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